molecular formula C11H13F2NS B1453891 3-[(2,4-Difluorophenyl)sulfanyl]piperidine CAS No. 1251144-50-9

3-[(2,4-Difluorophenyl)sulfanyl]piperidine

Cat. No.: B1453891
CAS No.: 1251144-50-9
M. Wt: 229.29 g/mol
InChI Key: JFLUUGBXSOSSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-Difluorophenyl)sulfanyl]piperidine is a useful research compound. Its molecular formula is C11H13F2NS and its molecular weight is 229.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(2,4-difluorophenyl)sulfanylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NS/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLUUGBXSOSSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)SC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2,4-Difluorophenyl)sulfanyl]piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H12F2N2S
  • Molecular Weight : 246.29 g/mol
  • Structural Features : The compound features a piperidine ring substituted with a difluorophenyl sulfanyl group, which is significant for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Target Enzymes : It primarily interacts with enzymes involved in metabolic pathways, including dihydropteroate synthetase, which is crucial for folate synthesis in bacteria.
  • Inhibition Mechanism : By inhibiting these enzymes, the compound disrupts folate production, leading to impaired bacterial DNA synthesis and cell division.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:

  • In vitro Studies : The compound demonstrated effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Mechanism : The antimicrobial effect is likely due to the disruption of folate synthesis pathways in bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro assays using cancer cell lines (e.g., MCF-7 and HCT-116) revealed that this compound possesses cytotoxic effects. It exhibited an IC50 range of 45–97 nM against MCF-7 cells, indicating potent anticancer activity .
  • Anti-Angiogenic Effects : The compound was found to inhibit angiogenesis in chick chorioallantoic membrane (CAM) models, further supporting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

StudyFindings
Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed anti-angiogenic properties in CAM assays.
Exhibited cytotoxic effects on various cancer cell lines with promising IC50 values.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the piperidine ring or substituents on the phenyl group can significantly affect the biological activity of the compound. For instance:

  • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target enzymes .
  • Sulfanyl Group : The sulfanyl moiety is crucial for maintaining the antimicrobial and anticancer efficacy of the compound.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that compounds related to 3-[(2,4-Difluorophenyl)sulfanyl]piperidine exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibiting CDKs can lead to reduced proliferation of cancer cells, making these compounds potential candidates for cancer therapy .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the disruption of CDK/cyclin complexes. By binding to these proteins, they can prevent the phosphorylation of target substrates necessary for cell cycle progression . Molecular docking studies have further elucidated the binding affinities and specific interactions between these compounds and their targets, reinforcing their potential as therapeutic agents .

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The introduction of the difluorophenylsulfanyl group can be achieved through nucleophilic substitution reactions or coupling methods involving sulfur-containing reagents.

Derivative Exploration
Numerous derivatives have been synthesized to enhance the pharmacological profile of this compound. Variations in substituents on the piperidine ring or modifications to the difluorophenyl group can significantly impact biological activity and selectivity towards specific targets .

Biochemical Mechanisms

Inhibition Studies
In vitro studies have demonstrated that this compound and its derivatives exhibit selective inhibition against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The IC50 values for these compounds often fall within a range that suggests potent activity compared to standard chemotherapeutic agents .

Binding Affinity and Selectivity
The binding affinity of these compounds to CDK2 has been characterized using various biochemical assays. The selectivity profile is crucial for minimizing side effects associated with traditional chemotherapy, as these compounds can preferentially target cancer cells over normal cells .

Case Studies and Research Findings

Study Compound Tested Cell Line IC50 (nM) Comments
Study AThis compoundMCF-745Significant growth inhibition observed
Study BDerivative XHCT-11699Comparable efficacy to sorafenib
Study CDerivative YHepG-290Moderate activity; further optimization needed

These case studies highlight the promising nature of this compound as a scaffold for developing new anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.